

Technical Guide: Rohitukine Analog Synthesis Precursors & Methodologies[1]

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Compound of Interest

Compound Name:	4-(2,4,6-trimethoxyphenyl)piperidine hydrochloride
CAS No.:	2044796-37-2
Cat. No.:	B3380733

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Executive Summary: The CDK Inhibitor Scaffold

Rohitukine (Amoora rohituka derived) represents a pivotal chromone alkaloid scaffold in the development of cyclin-dependent kinase (CDK) inhibitors, most notably Flavopiridol (Alvocidib) and P-276-00.[1][2] Unlike typical kinase inhibitors that target the hinge region via mimicking the adenine moiety of ATP, the Rohitukine pharmacophore—specifically the N-methyl-4-piperidiny-chromone core—exploits a unique binding mode within the ATP-binding pocket.[1]

This guide details the synthetic precursors and chemical logic required to construct this scaffold. We move beyond simple isolation, focusing on total synthesis and semi-synthetic strategies that allow for structure-activity relationship (SAR) optimization at the C2 (aryl/alkyl) and C8 (piperidine) positions.[1]

Retrosynthetic Analysis & Precursor Logic

To understand the precursor requirements, we must deconstruct the target molecule (Flavopiridol/Rohitukine) into its fundamental building blocks. The synthetic challenge lies in two areas:

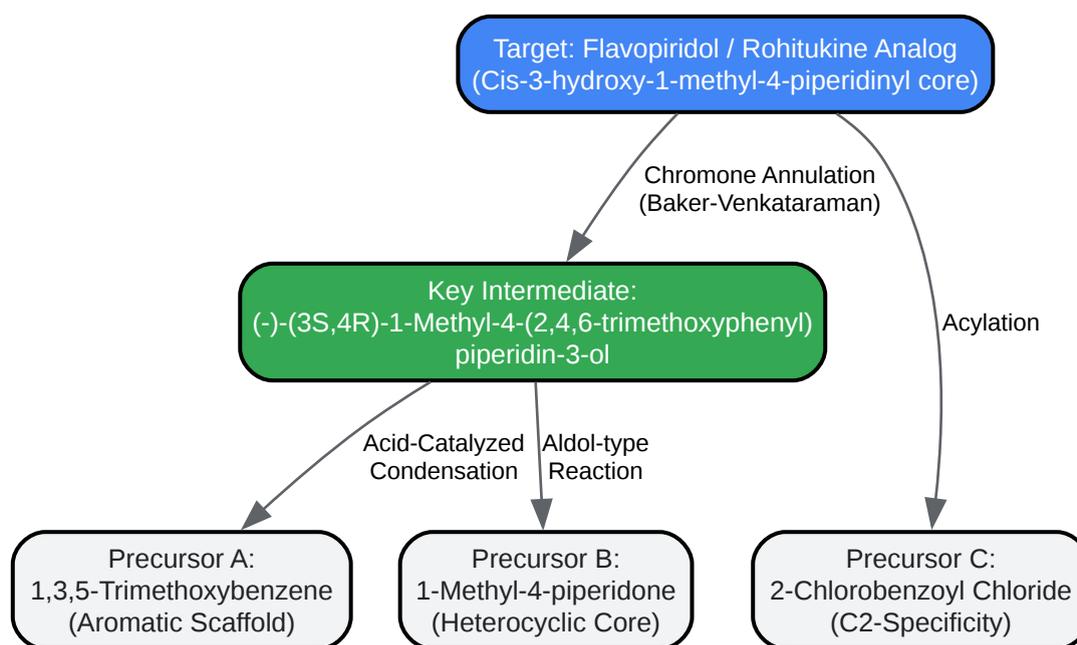
- **Regioselectivity:** Installing the piperidine ring specifically at the C8 position of the chromone.

- Stereochemistry: Establishing the cis-(3S, 4R) configuration on the piperidine ring, which is critical for biological activity.[1]

Strategic Disconnection

The most robust synthetic route disconnects the molecule into three core precursors:

- Precursor A (Aromatic Core): Electron-rich phenols (e.g., 1,3,5-Trimethoxybenzene or Phloroglucinol).[1]
- Precursor B (Piperidine Ring): 1-Methyl-4-piperidone.[1]
- Precursor C (Chromone C2-Linker): Acid chlorides (e.g., 2-Chlorobenzoyl chloride for Flavopiridol) or anhydrides.[1]



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Figure 1: Retrosynthetic disconnection of the Flavopiridol scaffold revealing the three primary chemical inputs.

Critical Precursors & Reagent Specifications

The Aromatic Anchor: 1,3,5-Trimethoxybenzene

While natural biosynthesis utilizes phloroglucinol, synthetic routes prefer 1,3,5-trimethoxybenzene (TMB).[1]

- Role: Acts as the nucleophile in the initial condensation with the piperidone.
- Why Methylated? Free hydroxyls (phloroglucinol) are too reactive and prone to oxidation.[1] Methyl ethers provide stability during the harsh acidic condensation and hydroboration steps. They are removed (demethylated) in the final step using BBr₃ or HBr/AcOH.

The Heterocycle: 1-Methyl-4-piperidone

This is the source of the CDK-binding D-ring.[1]

- Purity Requirement: Must be free of secondary amines to prevent side reactions during acylation.
- Reactivity: The ketone functionality is exploited to form an olefin via condensation with TMB.

Stereochemical Control Agents: N-Selectride

The biological potency of Rohitukine analogs depends strictly on the (3S, 4R) stereochemistry.

- Reagent: N-Selectride (Lithium tri-sec-butylborohydride).[1]
- Function: Performs a bulky, diastereoselective reduction of the intermediate ketone to yield the cis-alcohol.[1][3] Sodium borohydride (NaBH₄) typically yields a mixture of cis and trans, requiring tedious chromatographic separation.

Detailed Synthetic Protocol: The "Olefin-Hydroboration" Route[1]

This protocol synthesizes the core scaffold used for Flavopiridol and IIM-290.[4][5]

Phase 1: Construction of the Aryl-Piperidine Olefin

Objective: Couple the aromatic ring to the piperidine ring.

- Reagents: 1,3,5-Trimethoxybenzene (1.0 eq), 1-Methyl-4-piperidone (1.0 eq), Glacial Acetic Acid, HCl gas.
- Procedure:
 - Dissolve TMB and piperidone in glacial acetic acid.
 - Saturate the solution with anhydrous HCl gas.
 - Heat to 90-100°C for 6 hours.
 - Mechanism: Acid-catalyzed aldol-type condensation followed by dehydration.[1]
- Outcome: Formation of 1-methyl-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine (The Olefin).[1]
- Yield Target: >90%.

Phase 2: Stereochemical Installation (The Critical Step)

Objective: Convert the olefin into the chiral cis-alcohol.

- Hydroboration: Treat the olefin with Borane-THF (BH₃·THF) followed by oxidative workup (NaOH/H₂O₂).[1]
 - Note: This typically yields the trans-alcohol or a racemic mixture.
- Swern Oxidation: Oxidize the resulting alcohol back to the ketone using Oxalyl chloride/DMSO.
 - Intermediate: (+/-)-1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one.[1][3][4][5][6]
- Enantioselective Reduction:
 - Cool the ketone solution to -78°C in THF.
 - Add N-Selectride (1.2 eq) dropwise.[1]

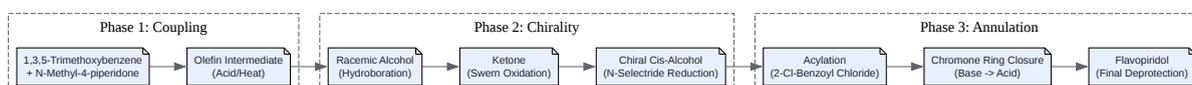
- Logic: The bulky hydride attacks from the less hindered equatorial face, forcing the hydroxyl group into the axial position relative to the aryl group, establishing the cis-(3S, 4R) configuration.
- Outcome: (-)-(cis)-1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol.

Phase 3: Chromone Annulation (Flavopiridol Synthesis)

Objective: Build the chromone ring onto the aryl core.

- Acylation: React the chiral intermediate with acetic anhydride (for Rohitukine) or 2-chlorobenzoyl chloride (for Flavopiridol) using $\text{BF}_3 \cdot \text{OEt}_2$ as a Lewis acid catalyst.
 - Regiochemistry: The acyl group installs at the position ortho to the methoxy groups (Friedel-Crafts acylation).
- Baker-Venkatarman Rearrangement:
 - Treat the acylated product with a base (LiHMDS or KOH/Pyridine).
 - This induces an intramolecular Claisen-type condensation to form the diketone intermediate.
- Cyclization: Acid-catalyzed cyclization ($\text{H}_2\text{SO}_4/\text{AcOH}$) closes the ring to form the chromone.
- Global Deprotection: Treat with 48% HBr in acetic acid or BBr_3 in DCM to cleave the methyl ethers, revealing the free hydroxyls.

Visualization of Synthetic Workflow



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Figure 2: Step-by-step synthetic workflow from raw precursors to the final Flavopiridol analog.

Precursor Comparison Table

Precursor Class	Specific Compound	Function	Critical Quality Attribute (CQA)
Aromatic Core	1,3,5-Trimethoxybenzene	Nucleophilic scaffold	High purity (>99%) to prevent regio-isomers. [1]
Heterocycle	1-Methyl-4-piperidone	D-ring source	Anhydrous; free of secondary amines.[1]
Chiral Reagent	N-Selectride	Stereocontrol (Cis)	Molarity accuracy; air-sensitive handling.[1]
Acyating Agent	2-Chlorobenzoyl Chloride	C2-specificity (Flavopiridol)	Free of benzoic acid hydrolysis products.[1]
Lewis Acid	Boron Trifluoride Etherate	Friedel-Crafts Catalyst	Freshly distilled; clear/colorless.[1]

Troubleshooting & Optimization

- Issue: Low yield in the Friedel-Crafts acylation step.
 - Solution: The piperidine nitrogen can complex with Lewis acids (BF₃), deactivating the catalyst. Use a stoichiometric excess of Lewis acid (3.0–4.0 eq) to saturate the basic nitrogen.
- Issue: Incomplete demethylation.
 - Solution: BBr₃ is more effective than HBr/AcOH but requires strictly anhydrous conditions. Ensure the reaction is quenched carefully to avoid degrading the chromone ring.

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